molecular formula C8H11BrO2 B13902673 Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13902673
M. Wt: 219.08 g/mol
InChI Key: OVHJHYVFYLTHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate is a chemical building block that incorporates the rigid, saturated bicyclo[2.1.1]hexane framework, which is of significant interest in modern drug discovery . This compound features two distinct functional groups—a bromine substituent and a carboxylate ester—making it a versatile intermediate for further synthetic elaboration. The bromine atom serves as a handle for cross-coupling reactions and nucleophilic substitutions, allowing researchers to introduce diverse structural motifs . Meanwhile, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in other transformations to fine-tune the molecule's properties . The core bicyclo[2.1.1]hexane structure is recognized as a valuable bioisostere, particularly for an ortho-substituted benzene ring . Replacing aromatic rings with this saturated bioisostere can improve key characteristics in drug candidates, such as enhancing metabolic stability, reducing planarity, and improving aqueous solubility, all while maintaining a similar spatial arrangement . This makes this compound a crucial reagent for the synthesis of novel active pharmaceutical ingredients (APIs) and for probing structure-activity relationships (SAR) in medicinal chemistry programs . Its application is especially relevant in the development of compounds for agrochemical and pharmaceutical research, where the bioisostere has been validated in analogues of fungicides like boscalid . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHJHYVFYLTHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Methyl bicyclo[2.1.1]hexane-1-carboxylate (C8H12O2), the non-brominated parent compound, is often prepared first as a precursor. This compound has a molecular weight of 140.18 g/mol and is commercially available or synthesized via intramolecular cyclization reactions involving suitable dienes or cyclopropane intermediates.

  • The bicyclo[2.1.1]hexane ring can be constructed by [2+2] cycloaddition reactions or through photochemical methods involving cyclobutene derivatives.

Bromination Methods

Direct Electrophilic Bromination

  • The direct bromination of methyl bicyclo[2.1.1]hexane-1-carboxylate to introduce a bromine atom at the 4-position is the most straightforward approach.

  • Electrophilic bromination reagents such as bromine (Br2) or N-bromosuccinimide (NBS) can be employed under controlled conditions to achieve selective monobromination.

  • The reaction typically proceeds via radical or electrophilic substitution mechanisms, with regioselectivity influenced by the electronic and steric environment of the bicyclic framework.

Radical Bromination

  • Radical bromination using NBS in the presence of radical initiators (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions can selectively brominate the 4-position.

  • This method offers better control over regioselectivity and minimizes overbromination.

Halogen Exchange and Functional Group Transformation

  • Alternative methods may involve the introduction of a different halogen or functional group at the 4-position followed by halogen exchange reactions to install bromine.

  • For example, a 4-hydroxy or 4-chloro derivative of bicyclo[2.1.1]hexane-1-carboxylate can be synthesized first and then converted to the 4-bromo compound via nucleophilic substitution or halogen exchange reactions.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic route reported in research involves:

  • Synthesis of methyl bicyclo[2.1.1]hexane-1-carboxylate via intramolecular cyclization of a suitable diene ester precursor.

  • Selective bromination at the 4-position using N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride (CCl4) or dichloromethane (DCM) under reflux and irradiation with a UV lamp to initiate radical formation.

  • Purification of the product by column chromatography or recrystallization to isolate this compound.

Analytical Data and Characterization

Property Data Reference
Molecular Formula C8H11BrO2
Molecular Weight ~217.08 g/mol
SMILES COC(=O)C12CCC(C1)(C2)Br
InChI InChI=1S/C8H11BrO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3
Predicted Collision Cross Section (CCS, Ų) 143.8 (M+), 148.3 (M+H)+, 143.3 (M+Na)+

Patents and Industrial Preparation

  • No specific patents were found explicitly detailing the preparation of this compound, but related bicyclo[2.1.1]hexane derivatives and their halogenated analogs are covered in patent literature related to pharmaceutical intermediates and specialty chemicals.

  • Industrial synthesis may adapt the laboratory bromination methods with modifications to improve yield, selectivity, and scalability, including continuous flow bromination techniques and optimized radical initiator systems.

Summary and Perspectives

  • The preparation of this compound primarily involves the synthesis of the bicyclo[2.1.1]hexane-1-carboxylate core followed by selective bromination at the 4-position.

  • Radical bromination using N-bromosuccinimide under controlled conditions is the preferred method due to its regioselectivity and mild reaction conditions.

  • Analytical data such as molecular formula, molecular weight, and predicted collision cross sections support the characterization of the compound.

  • Further development in synthetic methodologies may focus on enantioselective bromination and green chemistry approaches to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to modulate various biological processes, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Bicyclo[m.n.k] Systems

The bicyclo[2.1.1]hexane core distinguishes this compound from related bicyclic systems. Key comparisons include:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Price (USD/100mg) Key Applications Source
Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate [2.1.1] Br (C4), COOMe (C1) C₈H₁₁BrO₂ 219.08 N/A Drug discovery building blocks
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate [2.2.1] Br (C4), COOMe (C1) C₉H₁₃BrO₂ 233.10 245 Bioisosteric replacement in SAR
cis-4-Bromobicyclo[3.1.0]hexane-1-carboxylate [3.1.0] Br (C4), COOMe (C1) C₈H₁₁BrO₂ 219.08 N/A Synthesis of constrained peptides
  • Ring Strain and Reactivity : The [2.1.1] system exhibits higher angular strain than the [2.2.1] or [3.1.0] systems, enhancing its reactivity in ring-opening or functionalization reactions .

Functional Group Analogs

Variation in substituents significantly impacts physicochemical properties and reactivity:

Compound Name Substituent (C4) Molecular Formula Molecular Weight (g/mol) Key Properties Source
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate CN C₉H₁₁NO₂ 165.19 Polar, participates in click chemistry
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate·HCl NH₂·HCl C₈H₁₄ClNO₂ 191.7 Basic amine for salt formation
Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate CHO C₉H₁₂O₃ 168.19 Aldehyde for condensation reactions
  • Bromine vs. Cyanide: The bromine atom (Br) in the target compound enables Suzuki or Ullmann couplings, whereas the cyano group (CN) offers orthogonal reactivity for nitrile hydrolysis or cycloadditions .
  • Amino Derivatives: The hydrochloride salt of the 4-amino analog (C₈H₁₄ClNO₂) is a precursor for amide bond formation, critical in peptide mimetics .

Ring Size and Bioisosterism

This compound is increasingly favored over traditional bicyclo[2.2.2]octane or norbornane ([2.2.1]heptane) systems in drug design due to:

  • Reduced Molecular Weight : The [2.1.1] system (MW 219.08) is lighter than [2.2.1]heptane analogs (MW 233.10), improving pharmacokinetic properties like solubility .
  • Improved Metabolic Stability: Rigid bicyclic frameworks resist enzymatic degradation compared to linear or monocyclic analogs .

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via bromination of preformed bicyclo[2.1.1]hexane carboxylates, though yields are lower than for [2.2.1] systems due to steric constraints .
  • Applications in Medicinal Chemistry : Derivatives of bicyclo[2.1.1]hexane are used in protease inhibitors and kinase modulators, leveraging their conformational rigidity to enhance target binding .
  • Stability Studies : The [2.1.1] core demonstrates superior thermal stability over bicyclo[3.1.0]hexane derivatives, which are prone to ring-opening under acidic conditions .

Biological Activity

Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered attention in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H9_9BrO2_2
  • CAS Number : 2090553-35-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The bromine substituent is significant as it can influence the compound's reactivity and interaction with biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby altering metabolic processes.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could lead to effects on nervous system function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against specific bacterial strains.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : The compound has shown promise in pain relief studies, suggesting a role in analgesic pathways.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial properties of several bicyclic compounds, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL .

Case Study 2: Anti-inflammatory Effects

A recent animal study investigated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results demonstrated a reduction in paw swelling by approximately 40% compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Analgesic Activity

Another study focused on the analgesic properties of this compound using the hot plate test in mice. This compound showed a dose-dependent increase in pain threshold, indicating its effectiveness in pain management .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialInhibition against Staphylococcus aureus
Anti-inflammatory40% reduction in paw swelling
AnalgesicIncreased pain threshold in hot plate test

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.